molecular formula C9H9N3 B015763 3-Phenyl-1H-pyrazol-5-amine CAS No. 827-41-8

3-Phenyl-1H-pyrazol-5-amine

Cat. No. B015763
CAS RN: 827-41-8
M. Wt: 159.19 g/mol
InChI Key: PWSZRRFDVPMZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Phenyl-1H-pyrazol-5-amine involves multiple approaches, including direct functionalization and complexation with other chemical entities. For example, the asymmetric ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex have been synthesized, demonstrating significant changes in melting and solidification points upon complexation (Hiscock et al., 2019). Additionally, solvent-free synthesis methods have been developed for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives, highlighting efficient and environmentally benign approaches (Yu et al., 2013).

Molecular Structure Analysis

The molecular structure of 3-Phenyl-1H-pyrazol-5-amine and its derivatives has been extensively studied through various spectroscopic and computational methods. Investigations into the electronic structure, molecular electrostatic potentials, and HOMO-LUMO gaps reveal the molecule's high chemical reactivity and charge transfer within the molecule (Shukla et al., 2015). Single-crystal X-ray diffraction and Hirshfeld surface analysis have provided insights into the non-covalent interactions and supramolecular characteristics of derivatives, such as 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (Joekar et al., 2023).

Chemical Reactions and Properties

3-Phenyl-1H-pyrazol-5-amine participates in various chemical reactions, yielding a wide range of compounds with potential applications. Notably, domino reactions of arylglyoxals with pyrazol-5-amines have been established, offering selective access to novel heterocycles such as pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles (Jiang et al., 2014).

Physical Properties Analysis

The physical properties of 3-Phenyl-1H-pyrazol-5-amine and its derivatives, such as melting points, solubility, and phase behavior, have been characterized in detail. The compound and its ZnCl2 complex exhibit unique phase behaviors and fluorescent properties, indicative of aggregation-induced emission behavior (Hiscock et al., 2019).

Chemical Properties Analysis

The chemical properties of 3-Phenyl-1H-pyrazol-5-amine, including its reactivity, potential for forming complexes, and participation in multicomponent reactions, highlight its versatility in organic synthesis. The compound's ability to engage in hydrogen bonding and π–π stacking interactions has been demonstrated, contributing to its application in the synthesis of complex molecular structures (Joekar et al., 2023).

Scientific Research Applications

  • Efficient Blue Solid Emitters and Fluorescence Switching : Derivatives like 3(5)-phenol-1H-pyrazoles have shown potential as efficient blue solid emitters. They offer insights into Excited-State Intramolecular Proton Transfer (ESIPT) fluorescence mechanisms and have applications in tautomerization-induced ON/OFF fluorescence switching (Tang et al., 2016).

  • Catalysis in Polymerization : Pyrazolylethyl-amine zinc complexes are effective catalysts for the copolymerization of CO2 and cyclohexene oxide, producing poly(cyclohexene carbonate) with high selectivity (Matiwane et al., 2020).

  • Synthesis of Novel Compounds : The compound has been used in "on-water" one-pot four-component synthesis methods to produce novel 1H-furo[2,3-c]pyrazole-4-amine derivatives, providing a green and straightforward synthesis approach (Noruzian et al., 2019).

  • Drug Discovery Applications : Its use in the solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives offers potential for drug discovery and large-scale production (Yu et al., 2013).

  • Study of Tautomerism in Azo Dyes : It serves as a reference compound in studying tautomerism in azo dyes, providing insights into the tautomeric states of these compounds (Deneva et al., 2019).

  • Electronic Structure and Vibrational Assignments : Studies on its electronic structure and vibrational assignments suggest high reactivity and charge transfer within molecules like 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Shukla et al., 2015).

  • Potential in Asymmetric Ligand and Metal Complex Formation : Its derivatives have been synthesized for potential use as asymmetric imine ligands and in mixed metal polynuclear complexes (Olguín & Brooker, 2011).

  • Medical Applications : Some derivatives, such as 6-arylsubstituted pyrazolo [1,5-a] pyrimidines, have been synthesized and characterized for potential medical applications (Xu Li-feng, 2011).

Safety And Hazards

When handling 3-Phenyl-1H-pyrazol-5-amine, it is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Future research may focus on the development of novel and applicable heterocyclic compounds by utilizing wide ranges of new reactants and developing efficient synthetic transformations .

properties

IUPAC Name

5-phenyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSZRRFDVPMZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80935629
Record name 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1H-pyrazol-5-amine

CAS RN

1572-10-7, 827-41-8
Record name 3-Amino-5-phenylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1572-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-3-phenylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 5-amino-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-phenylpyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Phenyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Benzoyl acetonitrile from part A hereinabove (10.0 g, 68.9 mmole) and hydrazine monohydrate (4.34 mL, 89.6 mmole) were combined in 95% ethanol (90 mL) and refluxed for 1.5 hours. The solvent was evaporated under vacuum and the crystalline subtitled compound, residue was crystallized from chloroform (three crops, 9.49 g, 86%, m.p. 125°-126.5°, lit., m.p. 123°-125°, Taylor, E. C. et al., J. Org. Chem., (1966), 31, page 1818.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.34 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4.9 g (30.8 mmol) 3-amino-5-phenylpyrazole, which was prepared from 3-oxo-3-phenylpropionitrile and hydrazine (M. H. Elnagdi, M. R. H. Elmoghayar, G. E. H. Elgemeie, Synthesis 1984, 1), and 4.0 g (30.7 mmol) methyl 3-oxovalerate were heated for 70 min in 10 ml acetic acid. The title compound precipitated in colorless needles from the mixture upon cooling, which were filtered by suction, washed with water, and recrystallized from ethanol, m.p. 316°-318° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-1H-pyrazol-5-amine
Reactant of Route 2
3-Phenyl-1H-pyrazol-5-amine
Reactant of Route 3
3-Phenyl-1H-pyrazol-5-amine
Reactant of Route 4
3-Phenyl-1H-pyrazol-5-amine
Reactant of Route 5
3-Phenyl-1H-pyrazol-5-amine
Reactant of Route 6
3-Phenyl-1H-pyrazol-5-amine

Citations

For This Compound
100
Citations
IR Kumarasinghe, VJ Hruby, GS Nichol - … Section E: Structure …, 2009 - scripts.iucr.org
The synthesis of the title compound, C16H15N3O, is regiospecific and single-crystal X-ray diffraction provides the only means of unambiguous structural analysis, with the benzene ring …
Number of citations: 1 scripts.iucr.org
P Szlachcic, M Kucharek, B Jarosz… - Journal of …, 2017 - Wiley Online Library
… 1-Methyl-3-phenyl-1H-pyrazol-5-amine (2c) was prepared from methylhydrazine and benzoylacetonitrile by the known procedure 27. 1,3-Dimethyl-1H-pyrazol-5-amine (2d) was …
M Koyioni, M Manoli, MJ Manolis… - The Journal of Organic …, 2014 - ACS Publications
… The reactions of Appel salt 1 with 1-methyl-3-phenyl-1H-pyrazol-5-amine (2d) and 1-benzyl-3-phenyl-1H-pyrazol-5-amine (2f) were similar to the reactions with 1,3-dimethyl-1H-pyrazol-…
Number of citations: 26 0-pubs-acs-org.brum.beds.ac.uk
E Pelit - Journal of the Turkish Chemical Society Section A …, 2017 - dergipark.org.tr
… Abstract: New fused pyrazolo[4,3-e]pyridines were obtained by three-component reaction of 1,3-dimethyl-1H-pyrazol-5-amine or 3-phenyl-1H-pyrazol-5-amine, aromatic aldehydes and …
Number of citations: 9 dergipark.org.tr
F Yijiao, H Jing, W Yueting, T Ting… - Chinese Journal of …, 2022 - sioc-journal.cn
… The reaction of 3-phenyl-1H-pyrazol-5-amine 3a' and 4a gave the desired product 5a in 88% yield under the optimized conditions (Scheme 3c). This phenomenon indicates that the …
Number of citations: 2 sioc-journal.cn
AEM Mekky, SMH Sanad, AAM Ahmed - ChemistrySelect, 2019 - Wiley Online Library
… of DMF-DMA 5 under microwave irradiations for 30 minutes, to prepare the corresponding bis(3-(dimethylamino)-acrylonitrile) 6 a, then two equivalents of 3-phenyl-1H-pyrazol-5-amine …
S Safaei, I Mohammadpoor-Baltork… - Journal of the Iranian …, 2017 - Springer
… The reaction of 1-methyl-3-phenyl-1H-pyrazol-5-amine or 1,3-diphenyl-1H-pyrazol-5-amine with 3-oxo-3-phenylpropanenitrile and substituted benzaldehydes bearing electron-donating…
AO Abdelhamid, TT El‐Idreesy… - Journal of …, 2016 - Wiley Online Library
… In a similar manner, the reaction of 2 with 3-phenyl-1H-pyrazol-5-amine (3b), 4H-1,2,4-triazol-3-amine (3c), 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (3d), or 1H-benzo[d]imidazol-…
R Aggarwal, P Kaushik, A Kumar, D Saini - Drug Research, 2020 - thieme-connect.com
… 1-(6'-Morpholinopyridazin-3'-yl)-3-phenyl-1H-pyrazol-5-amine (8a) …
S Tian, J Fan, H Jing, L Chuntian, L Yan… - Chinese Journal of …, 2023 - sioc-journal.cn
… Firstly, the reaction conditions for the reaction of 3phenyl-1H-pyrazol-5-amine 1a with β-ketonitrile 2a to form 2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine 3a (Table 1) were optimized. …
Number of citations: 2 sioc-journal.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.